6-(phenylmethoxymethyl)pyridine-3-carboxylic acid
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Overview
Description
6-(phenylmethoxymethyl)pyridine-3-carboxylic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a benzyloxymethyl group attached to the nicotinic acid structure. Nicotinic acid and its derivatives are known for their diverse biological activities and are used in various fields, including medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(phenylmethoxymethyl)pyridine-3-carboxylic acid typically involves the introduction of a benzyloxymethyl group to the nicotinic acid structure. One common method is the alkylation of nicotinic acid with benzyloxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves multi-step synthesis processes. These processes are optimized for high yield and purity, and may include steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(phenylmethoxymethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in nicotinic acid derivatives can be reduced to amines.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxymethyl group can yield benzoic acid derivatives, while reduction of the nitro group can produce amines.
Scientific Research Applications
6-(phenylmethoxymethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-(phenylmethoxymethyl)pyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in redox reactions, such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases.
Pathways Involved: It may influence pathways related to lipid metabolism, oxidative stress, and inflammation. The exact mechanisms are still under investigation, but it is believed to modulate the activity of key enzymes and receptors involved in these processes.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
Nicotinamide: Another derivative of nicotinic acid, commonly used in skincare and as a dietary supplement.
6-Methylnicotinic Acid: A similar compound with a methyl group instead of a benzyloxymethyl group.
Uniqueness: 6-(phenylmethoxymethyl)pyridine-3-carboxylic acid is unique due to the presence of the benzyloxymethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-(phenylmethoxymethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c16-14(17)12-6-7-13(15-8-12)10-18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17) |
InChI Key |
KOTCMRWLHYFTRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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